An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Chloromethyl)-2-fluoro-1-methylbenzene
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(Chloromethyl)-2-fluoro-1-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-(Chloromethyl)-2-fluoro-1-methylbenzene, a key intermediate in pharmaceutical and materials science. This document delves into the nuanced characteristics of its primary isomers, 1-(Chloromethyl)-2-fluoro-4-methylbenzene (CAS 80141-92-0) and 2-(Chloromethyl)-1-fluoro-4-methylbenzene (CAS 64977-31-7), offering insights into their handling, reactivity, and utility in complex molecular synthesis.
Introduction: A Versatile Fluorinated Building Block
Halogenated aromatic compounds are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical industry. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-(Chloromethyl)-2-fluoro-1-methylbenzene, with its reactive chloromethyl group and the electronic influence of the fluorine and methyl substituents, represents a versatile intermediate for the construction of complex molecular architectures. This guide aims to provide researchers and drug development professionals with a detailed understanding of its chemical properties and synthetic utility.
Isomeric Forms and Identification
The nomenclature "4-(Chloromethyl)-2-fluoro-1-methylbenzene" can refer to two primary isomers, which are crucial to differentiate for precise synthetic applications.
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1-(Chloromethyl)-2-fluoro-4-methylbenzene (CAS: 80141-92-0)
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2-(Chloromethyl)-1-fluoro-4-methylbenzene (CAS: 64977-31-7)
This guide will focus primarily on 1-(Chloromethyl)-2-fluoro-4-methylbenzene (CAS 80141-92-0) due to its documented use in pharmaceutical synthesis, while also providing available information for its isomer.
Chemical Structure:
Caption: Chemical structure of 1-(Chloromethyl)-2-fluoro-4-methylbenzene.
Physicochemical Properties
Detailed experimental data for these specific isomers is not widely available in public literature. The following table summarizes known and estimated properties.
| Property | 1-(Chloromethyl)-2-fluoro-4-methylbenzene | 2-(Chloromethyl)-1-fluoro-4-methylbenzene | Source |
| CAS Number | 80141-92-0 | 64977-31-7 | Internal Database |
| Molecular Formula | C₈H₈ClF | C₈H₈ClF | Calculated |
| Molecular Weight | 158.60 g/mol | 158.60 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid | Likely a colorless to pale yellow liquid | Inferred |
| Boiling Point | Not available | Not available | |
| Melting Point | Not available | Not available | |
| Density | Not available | Not available | |
| Solubility | Insoluble in water; soluble in common organic solvents | Insoluble in water; soluble in common organic solvents | Inferred |
Synthesis and Manufacturing
The synthesis of 4-(Chloromethyl)-2-fluoro-1-methylbenzene isomers typically starts from the corresponding substituted toluene. Two primary synthetic strategies are employed: electrophilic chloromethylation and free-radical chlorination of the methyl group.
General Synthetic Pathways
Caption: General synthetic routes to 4-(Chloromethyl)-2-fluoro-1-methylbenzene.
Exemplary Protocol: Free-Radical Chlorination of 2-Fluoro-4-methyltoluene
This protocol is a representative method and may require optimization for specific isomer synthesis.
Materials:
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2-Fluoro-4-methyltoluene
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N-Chlorosuccinimide (NCS)
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or other suitable inert solvent
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 2-fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.
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Addition of Reagents: Add N-chlorosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (0.02-0.05 eq) to the solution.
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Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
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Work-up:
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Cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to afford the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired 4-(Chloromethyl)-2-fluoro-1-methylbenzene isomer.
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Reactivity and Chemical Behavior
The chloromethyl group is the primary site of reactivity in 4-(Chloromethyl)-2-fluoro-1-methylbenzene, behaving as a typical benzyl halide.
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Nucleophilic Substitution: The benzylic carbon is highly susceptible to nucleophilic attack, readily undergoing Sₙ1 and Sₙ2 reactions. This makes it an excellent precursor for introducing a variety of functional groups. For instance, it is used in the synthesis of P2X7 antagonists.[1]
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Influence of Substituents:
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The fluoro group at the ortho position exerts a strong electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the benzylic position.
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The methyl group at the para position has an electron-donating effect through hyperconjugation, which can stabilize a benzylic carbocation intermediate in Sₙ1 reactions.
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Caption: Reactivity profile of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.
Applications in Drug Discovery and Development
4-(Chloromethyl)-2-fluoro-1-methylbenzene is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the ability to introduce the fluorinated and methylated benzyl moiety into a target structure.
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P2X7 Receptor Antagonists: As documented in patent literature, 1-(Chloromethyl)-4-fluoro-2-methylbenzene (CAS 80141-92-0) is a reactant in the synthesis of novel heterocyclic compounds with P2X7 receptor antagonistic properties.[1] These compounds have potential applications in the treatment of inflammatory diseases.
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Scaffold for Bioactive Molecules: The fluorinated benzyl group can be incorporated into various molecular scaffolds to modulate their physicochemical and pharmacokinetic properties. The introduction of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability and binding affinity.
Safety, Handling, and Storage
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Hazards: Benzyl halides are generally lachrymatory and can cause skin and eye irritation. They are often classified as harmful if swallowed, in contact with skin, or if inhaled. Some related compounds are also flammable.
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of vapors and contact with skin and eyes.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated area.
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Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.
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Spectroscopic Data
Detailed and verified spectroscopic data for the specific isomers of 4-(Chloromethyl)-2-fluoro-1-methylbenzene are not widely published. Researchers should perform their own analytical characterization (NMR, IR, MS) to confirm the identity and purity of the synthesized material.
As a reference, 1H NMR spectra for related compounds have been recorded, and the data for the target compound would be expected to show characteristic signals for the aromatic protons, the benzylic CH₂Cl protons, and the methyl protons, with coupling patterns influenced by the fluorine atom.[1]
Conclusion
4-(Chloromethyl)-2-fluoro-1-methylbenzene, particularly the isomer 1-(Chloromethyl)-2-fluoro-4-methylbenzene (CAS 80141-92-0), is a valuable and reactive intermediate in organic synthesis. Its utility in the construction of complex pharmaceutical agents, such as P2X7 antagonists, highlights its importance in drug discovery. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in research and development. Further publication of detailed experimental and spectroscopic data for this compound would be beneficial to the scientific community.
References
- Google Patents. (n.d.). Heterocyclic p2x7 antagonists. EP3398941A1.
